N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
“N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to have diverse biological activities .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Anti-Proliferative Agents for Breast Cancer
This compound has been used in the design and synthesis of potential anti-proliferative agents towards the MCF-7 breast cancer cell line . The compound showed potent activity with IC50 in the range of 8.38–11.67 µM, as compared to Sorafenib (IC50 = 7.55 µM) .
Inhibition of VEGFR-2
The compound has been found to inhibit VEGFR-2 with IC50 = 0.33 µM when compared with Sorafenib (IC50 = 0.09 µM) . VEGFR-2 is a key target in the treatment of various cancers.
Induction of Apoptosis
The compound has been found to induce early and late apoptosis in MCF-7 cells . It increased Bax, caspase 8, caspase 9 and cytochrome C levels, while it decreased levels of Bcl-2, an anti-apoptotic gene .
Cell Cycle Arrest
The compound was found to arrest the cell cycle in the G2/M phase by 27.07%, compared with 11.31% for the control MCF-7 . This indicates its potential role in controlling the proliferation of cancer cells.
Anti-Mycobacterial Agents
The compound has been used in the design and synthesis of new anti-mycobacterial agents . The most active derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
Selective Inhibition of Mtb
The compound showed no activity towards a panel of non-tuberculous mycobacteria (NTM), thus suggesting a selective inhibition of Mtb by the tested imidazo[2,1-b]thiazole derivatives over the selected panel of NTM .
Future Directions
Thiazole derivatives, such as “N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide”, have potential for further development as therapeutic agents due to their broad spectrum of pharmacological activities . Future research could focus on optimizing these compounds to enhance their efficacy and reduce side effects .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets involved in these processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells, suggesting a potential cytotoxic effect .
Biochemical Pathways
These could potentially include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption and distribution in the body.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, inhibition of viral replication, increased diuresis, prevention of convulsions, neuroprotection, and inhibition of tumor growth .
properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-11-23-18-20-16(10-21(12)18)13-6-8-15(9-7-13)19-17(22)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGDVIXJKWEUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide |
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